![molecular formula C18H19FN2O12 B13850127 [(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, selective fluorination, and the introduction of dinitrophenoxy and acetoxy groups. Common reagents used in these reactions include acetic anhydride, fluorinating agents, and dinitrophenol derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy or dinitrophenoxy groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Acidic or basic conditions, often at elevated temperatures.
Reduction: Anhydrous conditions to prevent side reactions.
Substitution: Solvents like ethanol or methanol, with controlled temperatures to ensure selective substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new esters or ethers.
Applications De Recherche Scientifique
[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the dinitrophenoxy group may interact with active sites of enzymes, inhibiting their function. The fluoro group can enhance the compound’s binding affinity and selectivity, while the acetoxy groups may facilitate cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate can be compared with similar compounds, such as:
2,4-Dinitrophenyl 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-β-D-galactoside: Shares similar functional groups but differs in the sugar moiety and stereochemistry.
2,4-Dinitrophenoxy ethanol: Lacks the acetoxy and fluoro groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C18H19FN2O12 |
|---|---|
Poids moléculaire |
474.3 g/mol |
Nom IUPAC |
[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H19FN2O12/c1-8(22)29-7-14-16(30-9(2)23)17(31-10(3)24)15(19)18(33-14)32-13-5-4-11(20(25)26)6-12(13)21(27)28/h4-6,14-18H,7H2,1-3H3/t14?,15?,16-,17?,18+/m0/s1 |
Clé InChI |
ONHXYOUGQDGBRY-KNXCZRERSA-N |
SMILES isomérique |
CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


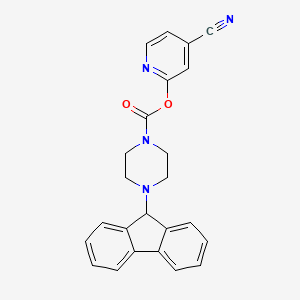
![(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid](/img/structure/B13850052.png)
![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)
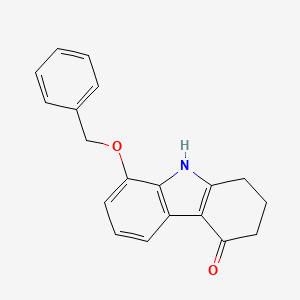
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)

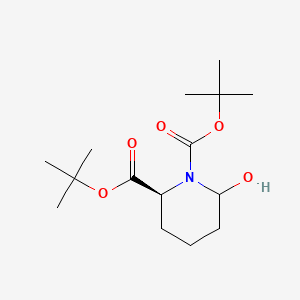
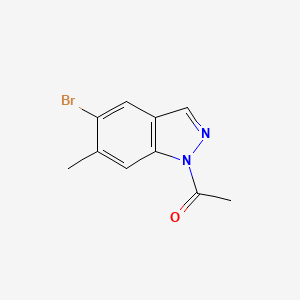
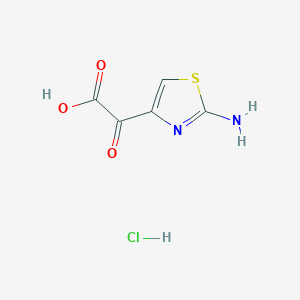
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
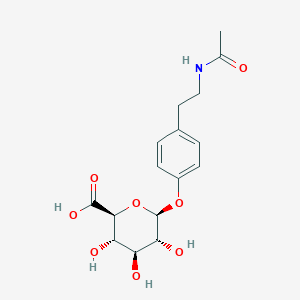
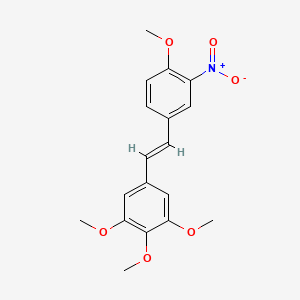
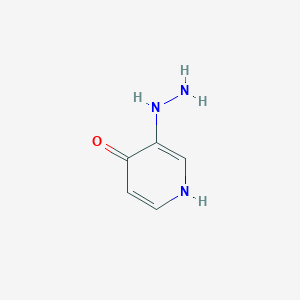
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
